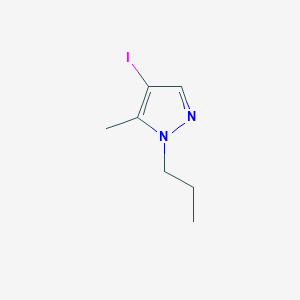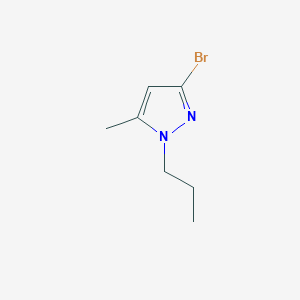
Chlorohexyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the isocyanate family, which is characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Preparation Methods
Chlorohexyl isocyanate can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2) . The general reaction is as follows:
RNH2+COCl2→RNCO+2HCl
This reaction proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl) . Due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea . These methods often involve the formation of carbamate intermediates, which are then thermally decomposed to yield isocyanates .
Chemical Reactions Analysis
Chlorohexyl isocyanate undergoes various chemical reactions, primarily due to its electrophilic nature. Some of the key reactions include:
- Forms urethanes (carbamates).
Reaction with Alcohols: ROH+R’NCO→ROC(O)N(H)R’
Forms substituted ureas.Reaction with Amines: R’NCO+R”R”’NH→R’NH(C(O)NR”R”’)
Forms carbon dioxide and an amine.Reaction with Water: RNCO+H2O→RNH2+CO2
These reactions are typically catalyzed by tertiary amines or metal salts .
Scientific Research Applications
Chlorohexyl isocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polyurethanes, which are used in foams, coatings, and adhesives.
Biology: Utilized in the development of biodegradable microcapsules for drug delivery systems.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of high-performance adhesives and sealants.
Mechanism of Action
The mechanism of action of chlorohexyl isocyanate involves its reactivity with nucleophiles. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamates, ureas, and carbon dioxide . These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic attack .
Comparison with Similar Compounds
Chlorohexyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and hexamethylene diisocyanate. While all these compounds share the isocyanate functional group, they differ in their reactivity and applications:
Phenyl Isocyanate: More reactive due to the presence of the aromatic ring, used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene Diisocyanate: Used in the production of non-yellowing polyurethanes for coatings and adhesives.
This compound: Unique due to the presence of a chloro group, which can influence its reactivity and the properties of the resulting products.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.
Properties
CAS No. |
13654-91-6 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-chloro-6-isocyanatohexane |
InChI |
InChI=1S/C7H12ClNO/c8-5-3-1-2-4-6-9-7-10/h1-6H2 |
InChI Key |
MKMMDUNWJMDPHL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N=C=O)Cl |
Canonical SMILES |
C(CCCCl)CCN=C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)


![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)





![4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047197.png)

